
Ethyl 2-acetamido-3-methyl-pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-isoleucine ethyl ester is a derivative of the amino acid isoleucine It is an ester formed by the acetylation of L-isoleucine and subsequent esterification with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-isoleucine ethyl ester typically involves the acetylation of L-isoleucine followed by esterification. The process begins with the reaction of L-isoleucine with acetic anhydride to form N-acetyl-L-isoleucine. This intermediate is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods
Industrial production of N-Acetyl-L-isoleucine ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Acetyl-L-isoleucine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-isoleucine and ethanol.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-acetyl-L-isoleucine and ethanol.
Oxidation: Oxo derivatives of N-acetyl-L-isoleucine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-L-isoleucine ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug for isoleucine
作用機序
The mechanism of action of N-Acetyl-L-isoleucine ethyl ester involves its conversion to N-acetyl-L-isoleucine and ethanol in the body. N-acetyl-L-isoleucine can then participate in various metabolic pathways, including protein synthesis and energy production. The compound may also interact with specific receptors or enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
- N-Acetyl-L-leucine ethyl ester
- N-Acetyl-L-valine ethyl ester
- N-Acetyl-L-alanine ethyl ester
Uniqueness
N-Acetyl-L-isoleucine ethyl ester is unique due to its specific structure and the presence of the isoleucine moietyIts specific interactions with biological targets and its role in metabolic pathways highlight its uniqueness .
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
ethyl 2-acetamido-3-methylpentanoate |
InChI |
InChI=1S/C10H19NO3/c1-5-7(3)9(11-8(4)12)10(13)14-6-2/h7,9H,5-6H2,1-4H3,(H,11,12) |
InChIキー |
FQTDATMBOBJGPQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


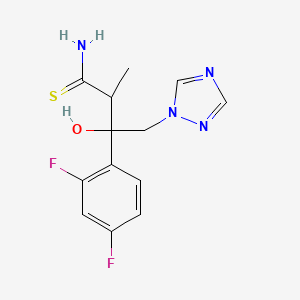
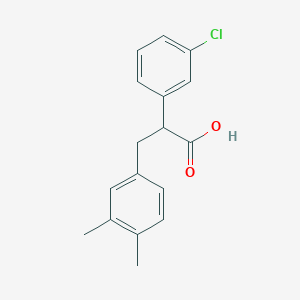
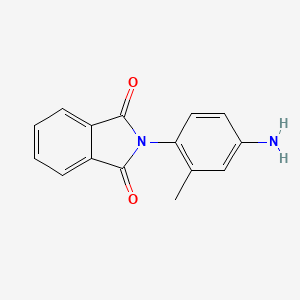
![Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)

![N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B13887714.png)

![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)

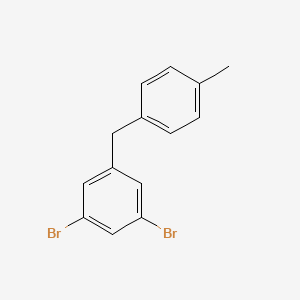
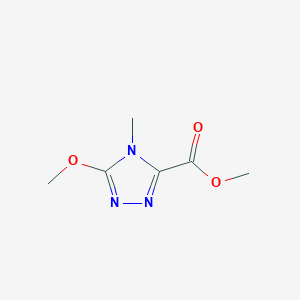

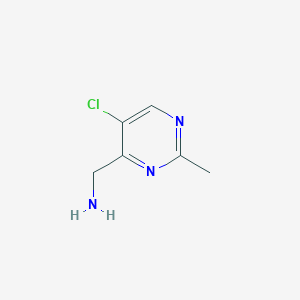
![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)
